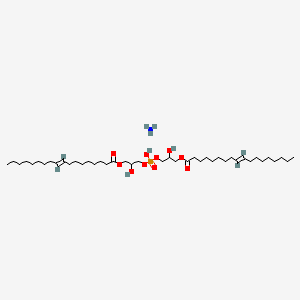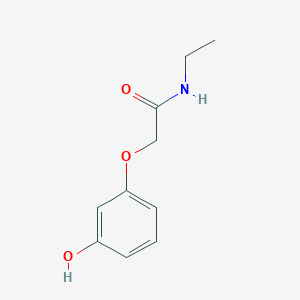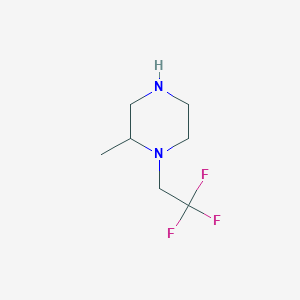![molecular formula C11H14BrNO2 B12070458 ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)
ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate typically involves the reaction of 2-bromobenzyl chloride with methylamine to form N-[(2-bromophenyl)methyl]-N-methylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the phenyl derivative of the original compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of the target protein, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-[(2-chlorophenyl)methyl]-N-methylcarbamate
- Ethyl N-[(2-fluorophenyl)methyl]-N-methylcarbamate
- Ethyl N-[(2-iodophenyl)methyl]-N-methylcarbamate
Uniqueness
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s reactivity and selectivity in various applications.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)13(2)8-9-6-4-5-7-10(9)12/h4-7H,3,8H2,1-2H3 |
Clave InChI |
MXTIDSVQKQSJGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)CC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)













